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molecular formula C6H10O3 B8422554 (S)-6-Hydroxymethyl-tetrahydro-pyran-2-one

(S)-6-Hydroxymethyl-tetrahydro-pyran-2-one

Cat. No. B8422554
M. Wt: 130.14 g/mol
InChI Key: WQVYSSMFIVWPCR-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07038064B2

Procedure details

A total of 2 ml of 30% by weight hydrogen peroxide aqueous solution was added dropwise to a stirred mixture of 1.12 g (10 mmol) of 5-hexenoic acid, 25 mg (0.1 mmol) of tungstic acid, and 15 ml of t-butyl alcohol at room temperature, followed by stirring at 70° C. for 8 hours. As a result, δ-hydroxymethyl-δ-valerolactone was produced in a yield of 72%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]O.[C:3]([OH:10])(=[O:9])[CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8]>O[W](O)(=O)=O.C(O)(C)(C)C>[OH:1][CH2:8][CH:7]1[O:10][C:3](=[O:9])[CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
1.12 g
Type
reactant
Smiles
C(CCCC=C)(=O)O
Name
Quantity
25 mg
Type
catalyst
Smiles
O[W](=O)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring at 70° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OCC1CCCC(=O)O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07038064B2

Procedure details

A total of 2 ml of 30% by weight hydrogen peroxide aqueous solution was added dropwise to a stirred mixture of 1.12 g (10 mmol) of 5-hexenoic acid, 25 mg (0.1 mmol) of tungstic acid, and 15 ml of t-butyl alcohol at room temperature, followed by stirring at 70° C. for 8 hours. As a result, δ-hydroxymethyl-δ-valerolactone was produced in a yield of 72%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]O.[C:3]([OH:10])(=[O:9])[CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8]>O[W](O)(=O)=O.C(O)(C)(C)C>[OH:1][CH2:8][CH:7]1[O:10][C:3](=[O:9])[CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
1.12 g
Type
reactant
Smiles
C(CCCC=C)(=O)O
Name
Quantity
25 mg
Type
catalyst
Smiles
O[W](=O)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring at 70° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OCC1CCCC(=O)O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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